molecular formula C19H28BrNO3 B14129774 (S)-3-((R)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide

(S)-3-((R)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide

Cat. No.: B14129774
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-YHBSKVLESA-M
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Description

The compound (S)-3-((R)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide is a quaternary ammonium salt characterized by a pyrrolidinium core substituted with a dimethyl group and an esterified hydroxy-phenylacetate moiety. Its stereochemistry is critical: the (S)-configuration at the pyrrolidinium nitrogen and the (R)-configuration at the hydroxyacetoxy group distinguish it from other stereoisomers and analogs. This compound is closely related to Glycopyrrolate Bromide (CAS 596-51-0), a well-known anticholinergic agent used in clinical settings .

Key structural features include:

  • Pyrrolidinium core: Provides cationic character, enhancing solubility in polar solvents.
  • Cyclopentyl and phenyl groups: Contribute to lipophilicity and receptor binding.
  • Stereochemistry: The (S,R) configuration is pharmacologically significant, as enantiomers often exhibit divergent biological activities.

Properties

Molecular Formula

C19H28BrNO3

Molecular Weight

398.3 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m0./s1

InChI Key

VPNYRYCIDCJBOM-YHBSKVLESA-M

Isomeric SMILES

C[N+]1(CCC(C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Origin of Product

United States

Preparation Methods

Formation of the 5-Nitroisophthalic Acid Salt

A solution of 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate (9.7 kg, 98.6% purity) and 5-nitroisophthalic acid (6.7 kg) in a 4:1 acetone-water mixture (111 L total) is heated to 50°C, then cooled to 20°C to precipitate the diastereomeric salt. This step exploits the differential solubility of RS/SR and RR/SS stereoisomers, enabling partial enantiomeric resolution.

Parameter Value Impact on Purity
Solvent Ratio 4:1 Acetone:Water Enhances salt solubility
Cooling Rate 1.5 h to 20°C Promotes crystalline growth
Filtration Temperature 15–25°C Minimizes impurity retention

Recrystallization and Enantiomeric Enrichment

The crude salt (8.2 kg dry weight) is recrystallized twice from 5:1 acetone-water (220 L total), reducing the RR/SS isomer content from 12% to 5% and elevating HPLC purity to 99.8%. Controlled cooling to 15°C ensures uniform crystal formation, critical for subsequent quaternization.

Quaternization with Methyl Bromide

The purified salt (4.0 kg) is treated with aqueous sodium hydroxide to liberate the free base, which reacts with neat methyl bromide (10 equivalents) at 0°C for 5 hours. This step achieves >99% conversion to glycopyrronium bromide, avoiding side products like N-oxide derivatives common in older protocols.

$$
\text{(RS/SR)-Base} + \text{CH}_3\text{Br} \rightarrow \text{Glycopyrronium Bromide} + \text{HBr}
$$

Critical Process Optimizations

Solvent Selection and Recycling

The use of acetone-water mixtures reduces environmental impact compared to traditional solvents like dichloromethane. Acetone’s low toxicity and high volatility facilitate recycling via distillation, lowering production costs by 15–20%.

Temperature-Controlled Filtration

Maintaining filtration temperatures between 15°C and 25°C prevents premature dissolution of the 5-nitroisophthalic acid salt, ensuring consistent particle size and filterability. This adjustment alone improved batch-to-batch reproducibility by 30%.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Key Advantage Limitation
US2956062 (1960) 35 95.0 Simple reagents Low enantiomeric control
FI49713 (1976) 50 98.5 Improved crystallization High solvent waste
EP3237378B1 (2025) 70 99.9 Industrial scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromide ion can produce a variety of substituted pyrrolidinium salts.

Scientific Research Applications

(S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis to form complex molecules.

    Biology: It may serve as a probe to study biological processes involving ion channels and receptors.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. For instance, it may bind to cholinergic receptors, antagonizing the effects of acetylcholine and leading to muscle relaxation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Glycopyrrolate Bromide (CAS 596-51-0)

Glycopyrrolate Bromide is a racemic mixture of stereoisomers, including (2R,3'S)- and (2S,3'R)- configurations, with the alternate CAS 51186-83-5 . Unlike the target compound, which is enantiomerically pure, Glycopyrrolate’s racemic nature may lead to variable pharmacokinetic profiles.

Property Target Compound Glycopyrrolate Bromide
CAS Number Not explicitly provided 596-51-0
Stereochemistry (S)-pyrrolidinium, (R)-hydroxyacetoxy Racemic mixture of (2R,3'S) and (2S,3'R)
Molecular Formula C₁₉H₂₈BrNO₃ C₁₉H₂₈BrNO₃
Molecular Weight 398.34 g/mol (calculated) 398.34 g/mol
Cyclopentenyl Analog

A related impurity, 3-[2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, replaces the cyclopentyl group with a cyclopentenyl moiety .

Erythroisomer Contaminants

Regulatory documents highlight limits for erythroisomers (diastereomers with differing configurations at adjacent stereocenters) in Glycopyrrolate formulations . These isomers may exhibit reduced anticholinergic activity or unintended side effects.

Physicochemical and Pharmacological Differences

  • Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to cyclopentenyl analogs, influencing membrane permeability and tissue distribution .
  • Stability : Quaternary ammonium salts like the target compound are generally stable in aqueous solutions, but stereochemical purity is crucial to avoid degradation into related impurities (e.g., Glycopyrrolate related compounds B, C, I, L) .
  • Receptor Binding : The (S,R) configuration may optimize interactions with muscarinic acetylcholine receptors, whereas racemic mixtures or erythroisomers could exhibit weaker affinity .

Biological Activity

(S)-3-((R)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide, commonly known as glycopyrronium bromide, is a quaternary ammonium compound with significant pharmacological properties. This compound is primarily recognized for its anticholinergic activity, which makes it effective in various therapeutic applications, particularly in respiratory conditions.

Chemical Structure and Properties

The molecular formula of glycopyrronium bromide is C19H28BrNO3C_{19}H_{28}BrNO_3, with a molecular weight of approximately 398.3 g/mol. The structure features a pyrrolidine ring substituted with two methyl groups at the nitrogen atom and a complex ester side chain that includes a cyclopentyl moiety. This structural configuration contributes to its selectivity for muscarinic receptors, particularly the M3 subtype.

Glycopyrronium bromide exerts its biological effects by blocking the action of acetylcholine on muscarinic receptors, which leads to reduced secretions in the respiratory tract. This mechanism is crucial for managing conditions such as chronic obstructive pulmonary disease (COPD) and excessive salivation .

Anticholinergic Activity

Glycopyrronium bromide demonstrates potent anticholinergic activity, making it effective in:

  • Reducing bronchial secretions : It is beneficial in treating respiratory disorders by alleviating symptoms associated with excessive mucus production.
  • Managing COPD : Clinical studies have shown that glycopyrronium bromide improves lung function and reduces exacerbations in patients with COPD .

Selectivity for M3 Receptors

The compound exhibits selectivity for M3 muscarinic receptors, which helps minimize side effects commonly associated with non-selective anticholinergics. This selectivity enhances its therapeutic efficacy while reducing systemic exposure and adverse reactions .

Clinical Applications

Glycopyrronium bromide is utilized in various clinical settings:

  • Chronic Obstructive Pulmonary Disease (COPD) : It is administered as an inhaled medication to improve lung function and decrease exacerbations.
  • Excessive Salivation : The drug is effective in managing sialorrhea, especially in neurological conditions like Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of glycopyrronium bromide:

  • Study on COPD Patients : A randomized controlled trial demonstrated that patients receiving glycopyrronium showed significant improvements in lung function compared to those on placebo .
StudyPopulationOutcome
COPD Management200 patientsSignificant improvement in FEV1 (Forced Expiratory Volume in 1 second)
Sialorrhea Treatment100 patients with Parkinson'sReduction in saliva production by 50%

Comparative Analysis

Glycopyrronium bromide shares structural similarities with other anticholinergic agents. A comparative analysis reveals its unique advantages:

Compound NameKey FeaturesClinical Use
Ipratropium BromideSimilar anticholinergic structureInhaled medication for COPD
Tiotropium BromideLong-lasting actionCOPD management
AtropineNon-selective anticholinergicVarious clinical settings

Glycopyrronium's selective action on M3 receptors differentiates it from these compounds, providing specific therapeutic benefits while minimizing side effects .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the (S)- and (R)-configurations at the pyrrolidinium and acetoxy centers, respectively. Key signals:
    • δ 1.5–1.7 ppm (cyclopentyl protons) .
    • δ 3.2–3.5 ppm (N-CH₃ groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M⁺] at m/z 398.34 (C₁₉H₂₈BrNO₃⁺) .
  • Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol, 90:10) to confirm enantiomeric excess (>99%) .

Basic: How to ensure compound stability during storage and handling?

Q. Methodological Answer :

  • Storage : Store at –20°C under argon in amber vials. Avoid moisture to prevent hydrolysis of the ester bond .
  • Handling : Use gloveboxes for weighing. Monitor degradation via weekly HPLC checks (retention time shifts indicate instability) .

Advanced: How to resolve stereochemical inconsistencies between synthetic batches?

Q. Methodological Answer :

  • Chiral Analysis : Compare retention times with enantiopure standards using chiral HPLC. Calculate enantiomeric excess (ee) via peak integration .
  • X-ray Crystallography : Resolve ambiguous configurations by growing single crystals in ethanol/water (70:30) and analyzing diffraction patterns .
  • Vibrational Circular Dichroism (VCD) : Use VCD to confirm absolute configuration if crystallography fails .

Advanced: What strategies address contradictions between in vitro and in vivo pharmacological data?

Q. Methodological Answer :

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., calcium flux) to rule out assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. Compare in vitro IC₅₀ values with in vivo exposure levels .
  • Species-Specific Models : Test in humanized cell lines and multiple animal models (e.g., rodents vs. primates) to assess translational relevance .

Advanced: How to design toxicity studies accounting for quaternary ammonium-induced side effects?

Q. Methodological Answer :

  • In Vitro Screening : Assess muscarinic receptor off-target effects via CHO-K1 cell assays (measure cAMP levels) .
  • In Vivo Models :
    • Acute toxicity: Administer escalating doses (1–100 mg/kg) in Sprague-Dawley rats; monitor respiratory and cardiac function .
    • Chronic toxicity: Conduct 28-day repeated-dose studies with histopathological analysis of lung and liver tissues .
  • Mitigation : Co-administer acetylcholinesterase inhibitors (e.g., physostigmine) to counteract cholinergic overstimulation .

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